molecular formula C10H9ClO3 B8756929 5-Chloro-2-cyclopropoxybenzoic acid

5-Chloro-2-cyclopropoxybenzoic acid

Cat. No.: B8756929
M. Wt: 212.63 g/mol
InChI Key: ILSPDJOIVMIHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-cyclopropoxybenzoic acid is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

5-chloro-2-cyclopropyloxybenzoic acid

InChI

InChI=1S/C10H9ClO3/c11-6-1-4-9(14-7-2-3-7)8(5-6)10(12)13/h1,4-5,7H,2-3H2,(H,12,13)

InChI Key

ILSPDJOIVMIHPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 5-chloro-2-cyclopropoxybenzoate was dissolved in THF/H2O (1:1, 400 mL), then sodium hydroxide (16 g, 0.4 mol) was added. The mixture was heated to 60° C. and stirred for 1 hour. The reaction mixture was cooled to room temperature, then the pH was adjusted to 4 using 4N aqueous HCl, resulting in precipitation of the product. The precipitate was collected by filtration and azeotroped with toluene to afford 19 g (96%) of 5-chloro-2-cyclopropoxybenzoic acid. 1H NMR (400 MHz, CDCl3) δ: 12.96 (br, 1H), 7.58 (m, 2H), 7.43 (q, 1H), 3.91 (m, 1H), 0.81 (m, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.